BDP 558/568 NHS Ester: Technical Guide to Structure, Properties, and Bioconjugation
BDP 558/568 NHS Ester: Technical Guide to Structure, Properties, and Bioconjugation
This guide serves as a comprehensive technical resource for the application of BDP 558/568 NHS ester , a high-performance fluorophore designed for precision bioconjugation. It is structured to provide actionable protocols, mechanistic insights, and rigorous data for researchers in proteomics, microscopy, and drug development.
Executive Technical Summary
BDP 558/568 NHS ester is a borondipyrromethene (BODIPY) derivative functionalized with an N-hydroxysuccinimide (NHS) ester.[1] It is engineered to target primary amines (
Distinguished by its high quantum yield (
Chemical Architecture & Mechanism
The BODIPY Core
The fundamental scaffold is a dipyrromethene complexed with a disubstituted boron atom (typically
-
Rigidity: Prevents non-radiative decay pathways, resulting in high fluorescence quantum yields.
-
Neutrality: The core is electrically neutral, contributing to membrane permeability (unless sulfonated) and insensitivity to solvent polarity or pH changes.
The NHS Ester Moiety
The N-hydroxysuccinimide (NHS) ester is the reactive warhead.
-
Mechanism: It reacts with nucleophilic deprotonated primary amines (lysine residues, N-termini) to form a stable amide bond.
-
Leaving Group: N-hydroxysuccinimide is released during the reaction.
-
Competitive Hydrolysis: In aqueous buffers, the NHS ester competes between aminolysis (desired) and hydrolysis (undesired). High pH accelerates both; therefore, pH control (8.3–8.5) is critical to favor labeling.
Chemical Specifications
| Property | Specification |
| Formula | |
| Molecular Weight | 443.23 Da |
| Solubility | DMSO, DMF, Acetonitrile (Anhydrous) |
| Purity | |
| Appearance | Dark colored solid / Orange-Red powder |
Photophysical Properties
BDP 558/568 exhibits "steep" spectral edges, allowing for dense multiplexing with minimal bleed-through into adjacent channels (e.g., FITC or Cy5).
| Parameter | Value | Notes |
| Excitation Max ( | 561 nm | Matches 561 nm DPSS lasers |
| Emission Max ( | 569 nm | Yellow-Orange emission |
| Extinction Coeff.[2] ( | High absorptivity | |
| Quantum Yield ( | 0.68 | Brighter than Cy3 ( |
| Stokes Shift | ~8 nm | Small shift characteristic of BODIPY |
| Photostability | High | Resistant to photobleaching |
Bioconjugation Protocol: Amine Labeling
Expertise Note: This protocol uses a bicarbonate buffer system.[3] Avoid Tris or Glycine buffers during labeling, as their free amines will scavenge the dye.
Reagents & Equipment[4][5]
-
Protein: 1–10 mg/mL in PBS (free of carrier proteins like BSA/Gelatin).
-
Labeling Buffer: 0.2 M Sodium Bicarbonate (
), pH 8.3. -
Dye Stock: BDP 558/568 NHS ester dissolved in anhydrous DMSO (10 mg/mL). Prepare immediately before use.
-
Purification: Sephadex G-25 spin columns or dialysis cassettes (10K MWCO).
Workflow Visualization
The following diagram outlines the critical path for conjugation, highlighting decision points to prevent common failures (e.g., hydrolysis).
Caption: Step-by-step workflow for NHS-ester conjugation, emphasizing buffer exchange and quenching steps to ensure specificity.
Step-by-Step Methodology
-
Buffer Exchange: If the protein is in Tris or contains BSA, dialyze or spin-concentrate into 0.1 M Sodium Bicarbonate (pH 8.3).
-
Dye Preparation: Dissolve 1 mg of BDP 558/568 NHS ester in 100
L anhydrous DMSO.-
Critical: Moisture causes hydrolysis.[3] Use fresh DMSO and keep the vial desiccated.
-
-
Reaction: Add the dye to the protein solution.
-
Ratio: Use a 10–20 fold molar excess of dye for antibodies (IgG).
-
Example: For 1 mg IgG (~6.6 nmol) in 1 mL, add ~100 nmol of dye (approx. 4.4
L of the 10 mg/mL stock).
-
-
Incubation: Incubate for 1 hour at room temperature (25°C) in the dark with gentle agitation.
-
Quenching: Add
volume of 1 M Tris-HCl (pH 8.0) to stop the reaction. Incubate for 10 mins. -
Purification: Pass the mixture through a pre-equilibrated Sephadex G-25 desalting column (or Zeba spin column) to separate the labeled protein (fast eluting) from free dye (slow eluting).
Characterization: Degree of Labeling (DOL)
To validate the conjugate, you must determine the dye-to-protein ratio (DOL).
Formula:
Constants for BDP 558/568:
-
:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> [2][4][5] -
(Correction Factor):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> (The dye absorbs slightly at 280 nm).[4][5][6] -
(IgG):
(for 1 mg/mL IgG, ).
Procedure:
-
Measure absorbance of the purified conjugate at 280 nm (
) and 561 nm ( ) using a spectrophotometer (e.g., NanoDrop). -
Target Range: A DOL of 3–6 dyes per antibody is optimal. < 2 yields weak signal; > 8 may cause quenching or precipitation.
Troubleshooting & Optimization
Use the logic tree below to diagnose labeling issues.
Caption: Diagnostic logic for resolving common bioconjugation anomalies, focusing on pH control and stoichiometry.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry mechanics).
-
Antibodies.com. (n.d.). BDP 558/568 NHS ester (A270062).[8] Retrieved from [Link][8]
Sources
- 1. abpbio.com [abpbio.com]
- 2. BDP 558/568 NHS ester, 150173-73-2 | BroadPharm [broadpharm.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. BDP 558/568 NHS ester (A270062) | Antibodies.com [antibodies.com]
